2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide
Description
The compound 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide (hereafter referred to as the "target compound") is a substituted acetamide featuring a 2,6-dimethylphenoxy group, a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety, and a 4-isopropylbenzyl group. The sulfone group enhances polarity and metabolic stability, while the 2,6-dimethylphenoxy and 4-isopropylbenzyl substituents likely influence lipophilicity and target binding .
Properties
Molecular Formula |
C24H31NO4S |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H31NO4S/c1-17(2)21-10-8-20(9-11-21)14-25(22-12-13-30(27,28)16-22)23(26)15-29-24-18(3)6-5-7-19(24)4/h5-11,17,22H,12-16H2,1-4H3 |
InChI Key |
XFOCSFUMNJUAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,6-dimethylphenol with an appropriate acylating agent to form 2,6-dimethylphenoxyacetyl chloride. This intermediate is then reacted with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The phenoxy and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzyl and Phenoxy Groups
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide ()
- Key Differences : The benzyl group here is substituted with fluorine at the ortho position instead of isopropyl at the para position.
- The 4-isopropylphenoxy group in the target compound increases steric bulk, which may reduce solubility but improve membrane permeability .
2-(Substituted Phenoxy)-N-(1,7,7-Trimethylbicyclo[2.2.1]Heptan-2-yl)Acetamide ()
- Key Differences : The bicyclic amine substituent replaces the tetrahydrothiophene sulfone.
- These derivatives exhibit anti-inflammatory and analgesic activities, suggesting the phenoxy acetamide scaffold is critical for such effects .
Structural Analogues with Heterocyclic Moieties
2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ()
- Key Differences: A thiazole ring replaces the tetrahydrothiophene sulfone, and the phenoxy group is substituted with chlorine.
- Impact: The thiazole ring enables coordination with metal ions, which is absent in the sulfone-containing target compound.
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide ()
- Key Differences : A pyrazolone ring replaces the sulfone group.
- Impact :
Pharmacological Implications
- Antimicrobial Potential: Structural similarity to benzylpenicillin () suggests possible antimicrobial activity for the target compound .
- Anti-Inflammatory Activity: Phenoxy acetamide derivatives () exhibit anti-inflammatory effects, which may extend to the target compound depending on substituent interactions .
- Metabolic Stability: The sulfone group in the target compound may reduce oxidative metabolism compared to non-sulfone analogues .
Biological Activity
2-(2,6-Dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is a synthetic compound notable for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H25NO4S
- Molecular Weight : 387.49 g/mol
- CAS Number : 620554-72-5
- Predicted Boiling Point : 626.0 ± 55.0 °C
- Density : 1.26 ± 0.1 g/cm³
Biological Activity Overview
The compound has been evaluated for various biological activities, particularly as an inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). This section summarizes key findings from recent studies.
Inhibition of SARS-CoV-2 RdRp
A study highlighted the efficacy of N-benzyl-acetamides, including derivatives similar to the compound , as inhibitors of SARS-CoV-2 RdRp. Compounds demonstrated moderate inhibitory activity ranging from 15% to 40% at a concentration of 10 µM. Notably, optimized derivatives showed improved potency with IC50 values ranging from 1.11 µM to 4.55 µM compared to the control remdesivir (IC50 = 1.19 µM) .
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| 6d5 | 1.11 ± 0.05 | Potent |
| 6b5 | 3.35 ± 0.21 | Moderate |
| Remdesivir | 1.19 ± 0.36 | Control |
The mechanism by which these compounds inhibit RdRp involves binding interactions that disrupt RNA synthesis essential for viral replication. The presence of specific substituents on the benzyl ring significantly influences the inhibitory potency, highlighting the importance of molecular structure in drug design .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their derivatives:
- Antiviral Activity : Research indicated that modifications in the substituents on the benzyl and thiophenyl groups enhanced antiviral activity against SARS-CoV-2, suggesting a structure-activity relationship critical for future drug development .
- Cancer Research : Related compounds have been investigated for their potential anti-cancer properties, particularly targeting specific enzymes involved in tumor progression . The inhibition profiles suggest that similar mechanisms may be applicable to this compound as well.
- Enzyme Inhibition : Studies on enzyme inhibition have shown that compounds with similar scaffolds exhibit significant activity against carbonic anhydrase isoforms, indicating a broader pharmacological profile that may include anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
